molecular formula C17H13N3O2S B5833468 N-[3-(THIOPHENE-2-AMIDO)PHENYL]PYRIDINE-3-CARBOXAMIDE

N-[3-(THIOPHENE-2-AMIDO)PHENYL]PYRIDINE-3-CARBOXAMIDE

Cat. No.: B5833468
M. Wt: 323.4 g/mol
InChI Key: LEEPVDBRADWUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(THIOPHENE-2-AMIDO)PHENYL]PYRIDINE-3-CARBOXAMIDE is a heterocyclic compound that features a thiophene ring, a phenyl ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(THIOPHENE-2-AMIDO)PHENYL]PYRIDINE-3-CARBOXAMIDE typically involves the formation of the thiophene ring followed by its functionalization and subsequent coupling with the phenyl and pyridine rings. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(THIOPHENE-2-AMIDO)PHENYL]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various functionalized derivatives depending on the substituents used.

Mechanism of Action

The mechanism of action of N-[3-(THIOPHENE-2-AMIDO)PHENYL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(THIOPHENE-2-AMIDO)PHENYL]PYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of thiophene, phenyl, and pyridine rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[3-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c21-16(12-4-2-8-18-11-12)19-13-5-1-6-14(10-13)20-17(22)15-7-3-9-23-15/h1-11H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEPVDBRADWUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821008
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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